Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate is an organic compound with the molecular formula C18H29NO2 and a molecular weight of 291.43 g/mol . This compound is characterized by its nitrile functional group and its cyclohexyl and cyclohexylmethyl substituents, making it a valuable building block in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate typically involves the reaction of cyclohexylmethyl bromide with a suitable nitrile precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The cyclohexyl and cyclohexylmethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyano-3-cyclohexylpropanoate: Lacks the cyclohexylmethyl group, resulting in different chemical properties and reactivity.
Methyl 2-cyano-3-phenyl-2-(phenylmethyl)propanoate: Contains phenyl groups instead of cyclohexyl groups, leading to variations in aromaticity and electronic effects.
Uniqueness
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate is unique due to its combination of cyclohexyl and cyclohexylmethyl groups, which impart specific steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C19H27N1O2
- Molecular Weight : 299.43 g/mol
The compound features a cyano group, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, studies on related cyano derivatives have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | TBD | Potential Antimicrobial |
Related Compound A | 250 | Moderate Antibacterial |
Related Compound B | 500 | Mild Antibacterial |
Cytotoxicity Studies
Cytotoxicity studies are crucial for understanding the safety profile of new compounds. Preliminary data suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (cervical cancer) | TBD | Cytotoxic |
MCF-7 (breast cancer) | TBD | Cytotoxic |
Normal Fibroblasts | >100 | Non-toxic |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes crucial for microbial survival.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.
- Interference with DNA Synthesis : Some derivatives can interact with DNA, disrupting replication processes.
Case Studies
A recent study evaluated the effects of this compound on various microbial strains:
- Methodology : The broth microdilution method was employed to determine Minimum Inhibitory Concentration (MIC).
- Results : The compound demonstrated moderate activity against Gram-positive bacteria, with an MIC ranging from 250 to 500 µg/mL.
Properties
Molecular Formula |
C18H29NO2 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate |
InChI |
InChI=1S/C18H29NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h15-16H,2-13H2,1H3 |
InChI Key |
DUGXYXBSLLDPLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)(CC2CCCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.